![molecular formula C17H17NOS B5719314 1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)
1-[2-(ethylthio)benzoyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(ethylthio)benzoyl]indoline, also known as ETB-PI, is a novel compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein-protein interactions and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 1-[2-(ethylthio)benzoyl]indoline involves the disruption of protein-protein interactions. It binds to the interface between two proteins and prevents their interaction. This disruption can lead to the activation of downstream pathways that induce cell death or inhibit cell growth.
Biochemical and Physiological Effects:
1-[2-(ethylthio)benzoyl]indoline has been shown to induce cell death in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit tumor growth in mouse models of breast and lung cancer. In addition, 1-[2-(ethylthio)benzoyl]indoline has been shown to sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory effects in a mouse model of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[2-(ethylthio)benzoyl]indoline is its potency and specificity. It has been shown to inhibit protein-protein interactions at low concentrations, which makes it a valuable tool for studying these interactions. However, one limitation is its solubility. 1-[2-(ethylthio)benzoyl]indoline is poorly soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-[2-(ethylthio)benzoyl]indoline. One direction is the development of more potent and selective inhibitors of protein-protein interactions. Another direction is the investigation of the role of 1-[2-(ethylthio)benzoyl]indoline in other disease states, such as neurodegenerative diseases. Additionally, the use of 1-[2-(ethylthio)benzoyl]indoline as a tool for studying protein-protein interactions in cells and tissues could lead to a better understanding of the mechanisms underlying various diseases.
Méthodes De Synthèse
The synthesis of 1-[2-(ethylthio)benzoyl]indoline involves the condensation of 2-ethylthiobenzoyl chloride with indoline in the presence of a base. The reaction proceeds through nucleophilic substitution and results in the formation of 1-[2-(ethylthio)benzoyl]indoline as a yellow solid. The purity of the compound can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
1-[2-(ethylthio)benzoyl]indoline has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the interaction between MDM2 and p53, which is a critical pathway for the regulation of cell growth and apoptosis. This inhibition leads to the stabilization of p53 and the activation of downstream pathways that induce cell death. 1-[2-(ethylthio)benzoyl]indoline has also been shown to inhibit the interaction between Bcl-2 and Bak, which is involved in the regulation of mitochondrial apoptosis. This inhibition leads to the activation of Bak and the induction of apoptosis.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-2-20-16-10-6-4-8-14(16)17(19)18-12-11-13-7-3-5-9-15(13)18/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWHJASGCCODMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indol-1-yl[2-(ethylsulfanyl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)
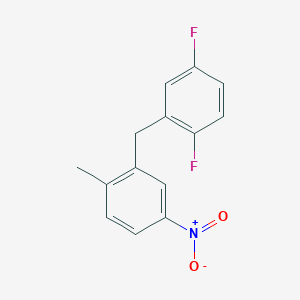


![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)
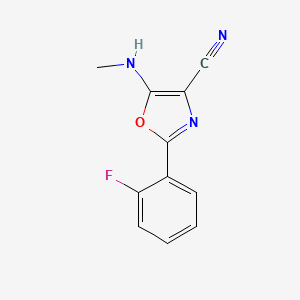

![(4-ethylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5719296.png)

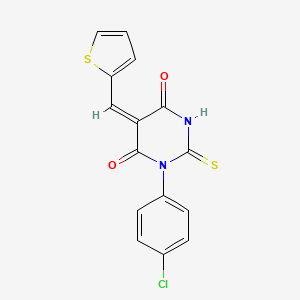
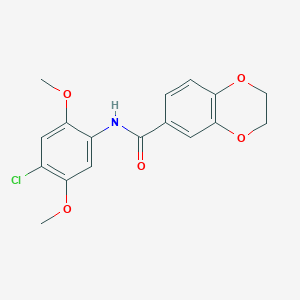
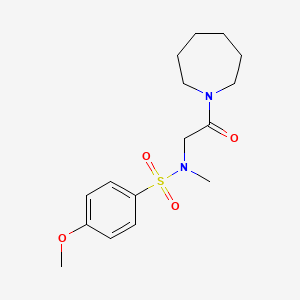
![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)